2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid
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Overview
Description
2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.254. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid, due to its structural complexity, may have applications in the synthesis of heterocyclic compounds, akin to the reactivity and applications of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP). DCNP and its derivatives serve as valuable building blocks in the synthesis of various heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This kind of chemical versatility is crucial for developing new compounds with potential applications in pharmaceuticals and dyes. The unique reactivity of such compounds under mild reaction conditions allows for the generation of a wide range of heterocyclic compounds from diverse precursors, suggesting similar synthetic applications for this compound in the field of organic synthesis and drug development (Gomaa & Ali, 2020).
Biological Activities of Related Compounds
Research on compounds structurally related to this compound, such as benzoic acid derivatives and carboxylic acids, reveals a spectrum of biological activities. These activities range from antioxidant, antimicrobial, to cytotoxic effects. For example, natural carboxylic acids derived from plants exhibit a broad spectrum of biological activities due to their structural diversity. The review of these compounds demonstrates a correlation between structure and bioactivity, where antioxidant activity varies with the number of hydroxyl groups and conjugated bonds, indicating that derivatives of benzoic acid, including potentially this compound, could exhibit similar properties based on their functional groups and structural configurations (Godlewska-Żyłkiewicz et al., 2020).
Antioxidant and Radical Scavenging Activities
Chromones and their derivatives, which share a benzoic acid moiety similar to this compound, are known for their antioxidant properties. These compounds are found in significant amounts in the human diet and are associated with various physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The antioxidant properties of chromones are thought to neutralize active oxygen and free radicals, delaying or inhibiting cell impairment leading to diseases. This suggests that this compound could also have potential applications in mitigating oxidative stress and related conditions due to its structural features (Yadav et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, tumor growth, diabetes, allergies, and viral infections .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
2-hydroxy-4-[(1-methylpyrazol-3-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-15-5-4-9(14-15)7-13-8-2-3-10(12(17)18)11(16)6-8/h2-6,13,16H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEWNJQYLKXUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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